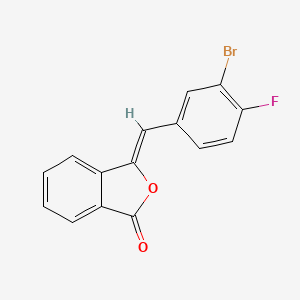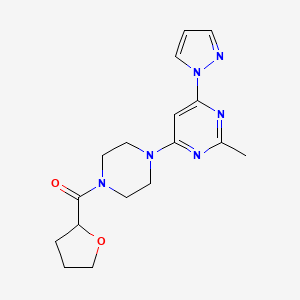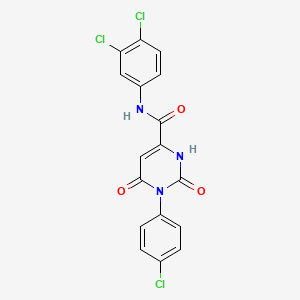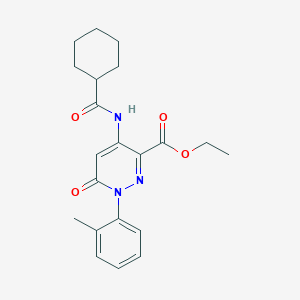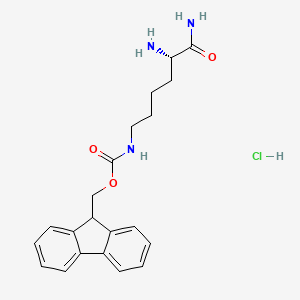
H-L-Lys(Fmoc)-NH2*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-L-Lys(Fmoc)-NH2*HCl” is a derivative of the amino acid lysine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . This compound is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “this compound” typically involves the use of Fmoc solid-phase peptide synthesis . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .Molecular Structure Analysis
The molecular structure of “this compound” includes a lysine amino acid core, with a fluorenylmethyloxycarbonyl (Fmoc) group attached .Chemical Reactions Analysis
In the context of peptide synthesis, “this compound” can undergo a variety of reactions. For example, the Fmoc group can be removed under basic conditions, allowing the lysine residue to react with other amino acids or peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the lysine core and the Fmoc protecting group. For example, it is a powder at room temperature .Mechanism of Action
Target of Action
H-L-Lys(Fmoc)-NH2*HCl, also known as Nα-Fmoc-L-lysine, is primarily used in the field of proteomics research . It is a derivative of the essential amino acid Lysine, which plays a crucial role in protein synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process. It is then removed, or deprotected, to allow the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. As a derivative of Lysine, it is incorporated into proteins during translation, the process by which the genetic code in mRNA is read to produce proteins. The Fmoc group allows for the selective addition of amino acids in peptide synthesis .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during synthesis, the Fmoc group allows for the precise assembly of amino acids into peptides. Once the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound. In general, the compound is stored at a temperature of 2-8°C .
Advantages and Limitations for Lab Experiments
The primary advantage of using H-L-Lys(Fmoc)-NH2*HCle in lab experiments is its versatility as a building block for the synthesis of peptides and proteins. It allows for the selective protection of lysine residues during synthesis, and can be incorporated into a range of peptide and protein sequences. However, one limitation of using H-L-Lys(Fmoc)-NH2*HCle is its cost, as it is a relatively expensive reagent compared to other amino acids.
Future Directions
There are a number of potential future directions for research involving H-L-Lys(Fmoc)-NH2*HCle. One area of interest is the development of new methods for the synthesis of peptides and proteins using H-L-Lys(Fmoc)-NH2*HCle, including the incorporation of other amino acid derivatives and modifications. Another area of interest is the study of the biochemical and physiological effects of lysine-containing peptides and proteins, including their interactions with enzymes, receptors, and other molecules in the body. Finally, there is potential for the development of new drugs and therapeutics based on lysine-containing peptides and proteins, particularly in the areas of cancer and infectious diseases.
Synthesis Methods
H-L-Lys(Fmoc)-NH2*HCle is synthesized using a solid-phase peptide synthesis (SPPS) method. The process involves the stepwise addition of amino acids onto a solid support, with the Fmoc group serving as a temporary protecting group for the lysine residue. After the chain is assembled, the Fmoc group is removed using a base such as piperidine, and the peptide is cleaved from the solid support using a reagent such as trifluoroacetic acid. The resulting H-L-Lys(Fmoc)-NH2*HCle can then be purified using chromatography techniques.
Scientific Research Applications
H-L-Lys(Fmoc)-NH2*HCle is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with multiple lysine residues, as it allows for selective protection of individual lysine residues during the synthesis process. H-L-Lys(Fmoc)-NH2*HCle is also used in the synthesis of lysine-containing peptides for use in drug discovery and development, as well as in the study of protein-protein interactions.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDQEBLOOAONQK-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


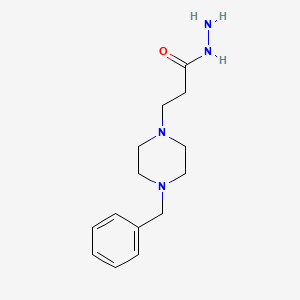
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2902055.png)
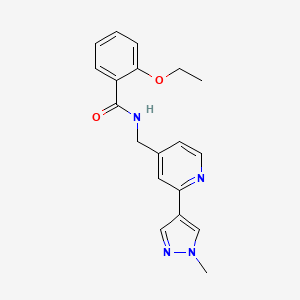
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2902059.png)
![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
![4-{[(Furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2902063.png)
